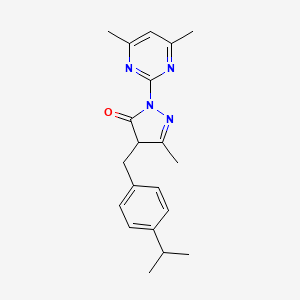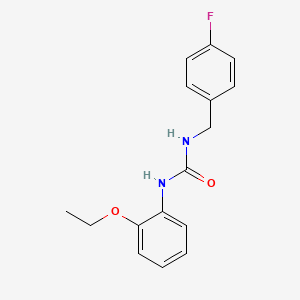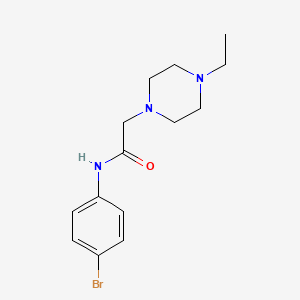![molecular formula C13H16FNO B5371804 1-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-1-propanone](/img/structure/B5371804.png)
1-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-1-propanone, also known as 4'-Fluoropropiophenone (4F-PP), is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that are structurally similar to amphetamines and have a potential for abuse. 4F-PP is a relatively new compound that has gained popularity among the research community due to its unique chemical structure and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4F-PP involves its interaction with the dopamine transporter in the brain. It has a high affinity for the dopamine transporter and can increase the release of dopamine in the brain. This results in an increase in dopamine levels, which can lead to feelings of euphoria and increased energy levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-PP are similar to those of other cathinones. It can cause an increase in heart rate, blood pressure, and body temperature. It can also lead to feelings of euphoria, increased energy levels, and a reduced appetite. However, the long-term effects of 4F-PP on the brain and body are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4F-PP in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the mechanisms of action of cathinones and their potential therapeutic applications. However, the potential for abuse and the lack of understanding of the long-term effects of 4F-PP on the brain and body are significant limitations.
Zukünftige Richtungen
For research on 4F-PP include the potential therapeutic applications of cathinones and the development of new cathinone derivatives with improved therapeutic properties and reduced potential for abuse.
Synthesemethoden
The synthesis of 4F-PP involves the reaction of 4-fluorobenzaldehyde with pyrrolidine and nitroethane in the presence of a reducing agent. The resulting product is then subjected to a series of chemical reactions to obtain 4F-PP. The synthesis of 4F-PP is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Wissenschaftliche Forschungsanwendungen
4F-PP has been identified as a potential research tool for studying the effects of cathinones on the brain. It has been shown to have a high affinity for the dopamine transporter and can increase the release of dopamine in the brain. This makes it a useful compound for studying the mechanisms of action of cathinones and their potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-pyrrolidin-1-ylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-2-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEQHURBHBIMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5371721.png)
![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5371726.png)
![[4-(dimethylamino)benzyl][2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B5371741.png)

![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide](/img/structure/B5371750.png)


![N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5371795.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5371811.png)
![N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5371819.png)


![1-methyl-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5371839.png)
![N-(4-{[(1-cyclohexen-1-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5371843.png)